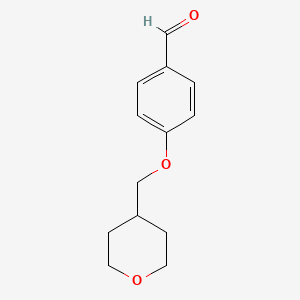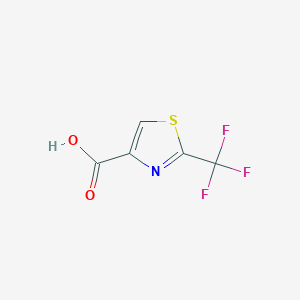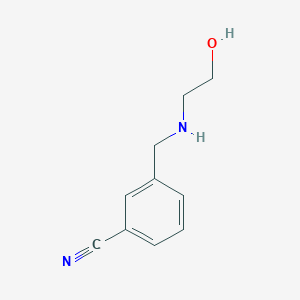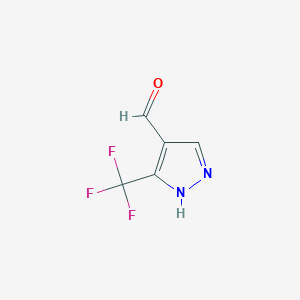
(3-Chlor-4-fluorphenyl)propylamin
Übersicht
Beschreibung
(3-Chloro-4-fluorophenyl)propylamine is a chemical compound belonging to the class of phenylpropylamines. It is a chiral compound with two enantiomers, R-CPFA and S-CPFA. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluorophenyl)propylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of tyrosinase from Agaricus bisporus.
Medicine: Research has explored its potential therapeutic effects, particularly in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of (3-Chloro-4-fluorophenyl)propylamine is Tyrosinase (TYR, EC 1.14.18.1) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in the production of melanin, a pigment responsible for hair, skin, and eye color .
Mode of Action
(3-Chloro-4-fluorophenyl)propylamine interacts with its target, TYR, by inhibiting its activity . The compound’s mode of action involves a network of interactions with copper ions and/or specific residues in the catalytic cavity of TYR . This interaction results in the inhibition of TYR, thereby preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Chloro-4-fluorophenyl)propylamine is the melanogenesis pathway . This pathway is responsible for the synthesis of melanin, a physiological pigment . The compound’s inhibition of TYR activity controls the rate-limiting step in melanogenesis, thereby affecting the entire process of melanin synthesis .
Result of Action
The primary result of (3-Chloro-4-fluorophenyl)propylamine’s action is the inhibition of melanin production . By inhibiting TYR, the compound prevents the oxidation of L-tyrosine and/or L-DOPA to dopaquinone, a melanin precursor . This inhibition can lead to a decrease in melanin production, which may have implications for conditions related to melanin overproduction .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-fluorophenyl)propylamine can be influenced by various environmental factors. For instance, the compound’s efficacy in Suzuki–Miyaura (SM) coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents
Biochemische Analyse
Biochemical Properties
(3-Chloro-4-fluorophenyl)propylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to tyrosinase, an enzyme responsible for the oxidation of L-tyrosine to dopaquinone, a precursor in melanin production . The presence of the chloro and fluoro groups enhances its binding affinity to the enzyme’s active site, thereby inhibiting its activity. Additionally, (3-Chloro-4-fluorophenyl)propylamine has been shown to interact with other enzymes involved in metabolic pathways, further influencing biochemical reactions.
Cellular Effects
The effects of (3-Chloro-4-fluorophenyl)propylamine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in melanin synthesis, leading to altered pigmentation in cells . Furthermore, (3-Chloro-4-fluorophenyl)propylamine impacts cellular metabolism by interacting with enzymes that regulate metabolic flux, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, (3-Chloro-4-fluorophenyl)propylamine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the oxidation of L-tyrosine . This inhibition is facilitated by the chloro and fluoro substituents, which enhance the compound’s binding affinity. Additionally, (3-Chloro-4-fluorophenyl)propylamine may act as an allosteric modulator for other enzymes, altering their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-fluorophenyl)propylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-4-fluorophenyl)propylamine remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of (3-Chloro-4-fluorophenyl)propylamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes . At higher doses, (3-Chloro-4-fluorophenyl)propylamine may induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.
Metabolic Pathways
(3-Chloro-4-fluorophenyl)propylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with tyrosinase is a key aspect of its metabolic role, as it inhibits the enzyme’s activity and influences melanin production . Additionally, (3-Chloro-4-fluorophenyl)propylamine may affect other metabolic pathways by modulating the activity of enzymes involved in the synthesis and degradation of various metabolites.
Transport and Distribution
The transport and distribution of (3-Chloro-4-fluorophenyl)propylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of (3-Chloro-4-fluorophenyl)propylamine within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of (3-Chloro-4-fluorophenyl)propylamine is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows (3-Chloro-4-fluorophenyl)propylamine to interact with its target enzymes and proteins, thereby modulating cellular processes and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)propylamine typically involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). For example, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile with LiAlH4 forms (3-Chloro-4-fluorophenyl)propylamine . Another method involves the reaction of 1-bromo-4-fluorobenzene with magnesium in tetrahydrofuran under an inert atmosphere, followed by the addition of 2-chloropropionyl chloride .
Industrial Production Methods: Industrial production methods for (3-Chloro-4-fluorophenyl)propylamine are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloro-4-fluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a common reducing agent used in the synthesis of (3-Chloro-4-fluorophenyl)propylamine.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-4-fluorophenyl)piperazine: A psychoactive drug of the phenylpiperazine class.
(3-Chloro-4-fluorophenyl)ethanol: Another compound with similar structural features but different functional groups.
Uniqueness: (3-Chloro-4-fluorophenyl)propylamine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the different enantiomers can exhibit different biological activities.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXDGHOCZKSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)







![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)

![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)


